1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone
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Overview
Description
1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenyl ring, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic aromatic substitution reactions, where the phenyl ring is first chlorinated and then difluoromethylated using appropriate reagents .
Industrial Production Methods: . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, making it a candidate for drug development .
Comparison with Similar Compounds
- 1-(4-(4-Chlorophenoxy)-2-trifluoromethylphenyl)ethanone
- 1-[3-Chloro-2-methyl-5-(trifluoromethyl)phenyl]ethanone
- 2,2-Difluoroacetophenone
Uniqueness: 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is unique due to the specific positioning of the chloro and difluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and safety profiles.
This compound can be classified as an aryl ketone with a difluoromethyl group. Its structural formula is represented as follows:
This compound exhibits unique properties due to the presence of the difluoromethyl group, which can influence its lipophilicity and interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
1. Analgesic Activity :
Research indicates that derivatives of this compound exhibit significant analgesic properties. In vivo studies have shown that related compounds can inhibit pain responses in animal models, demonstrating potential for treating neuropathic pain. For instance, compounds with similar structures have shown over 70% inhibition in pain models compared to controls .
2. Antiviral Activity :
Compounds with similar phenyl structures have been evaluated for antiviral properties against flaviviruses. The presence of chlorinated and difluoromethyl groups enhances the antiviral efficacy, suggesting that this compound may exhibit similar activity .
3. Modulation of Protein Conformations :
Research suggests that compounds like this compound can act as tool compounds that modulate protein conformations, revealing new therapeutic avenues for previously undruggable targets .
Table 1: Biological Activity Assays
Assay Type | Result (%) | Reference |
---|---|---|
Analgesic (writhing test) | >70% inhibition | |
Antiviral (EC50 values) | Varies by structure | |
Protein modulation | Significant effects |
Case Study 1: Analgesic Properties
In a study evaluating various arylpiperazine derivatives, this compound showed potent analgesic activity comparable to established analgesics like acetylsalicylic acid. The study utilized both the writhing and hot plate tests to assess pain response in murine models .
Case Study 2: Antiviral Efficacy
Another investigation focused on phenylthiazole derivatives demonstrated that structural modifications, including the introduction of difluoromethyl groups, significantly enhanced antiviral activity against yellow fever virus. This suggests that similar modifications in this compound could yield promising antiviral agents .
Safety Profile
Toxicological assessments indicate that compounds related to this compound exhibit favorable safety profiles at therapeutic doses. For example, in acute toxicity studies, certain derivatives demonstrated high LD50 values (>2000 mg/kg), indicating low toxicity .
Properties
Molecular Formula |
C9H7ClF2O |
---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
1-[2-chloro-5-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)7-4-6(9(11)12)2-3-8(7)10/h2-4,9H,1H3 |
InChI Key |
SXDXNTRGSJCRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)F)Cl |
Origin of Product |
United States |
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